molecular formula C7H15N3O2S B1681081 2-Mercaptomethyl-5-guanidinopentanoic acid CAS No. 70873-80-2

2-Mercaptomethyl-5-guanidinopentanoic acid

Cat. No.: B1681081
CAS No.: 70873-80-2
M. Wt: 205.28 g/mol
InChI Key: JOVIPJZDTSYNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

SQ-24798 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SQ-24798 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: It is used in studies of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications in the treatment of thrombosis and other cardiovascular diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of SQ-24798 involves the inhibition of thrombin-activatable fibrinolysis inhibitor and carboxypeptidase N. These enzymes play a key role in the regulation of blood clotting and fibrinolysis. By inhibiting these enzymes, SQ-24798 helps to prevent the formation of blood clots and promote the breakdown of existing clots .

Comparison with Similar Compounds

SQ-24798 is unique in its dual inhibitory effects on thrombin-activatable fibrinolysis inhibitor and carboxypeptidase N. Similar compounds include:

Properties

CAS No.

70873-80-2

Molecular Formula

C7H15N3O2S

Molecular Weight

205.28 g/mol

IUPAC Name

5-(diaminomethylideneamino)-2-(sulfanylmethyl)pentanoic acid

InChI

InChI=1S/C7H15N3O2S/c8-7(9)10-3-1-2-5(4-13)6(11)12/h5,13H,1-4H2,(H,11,12)(H4,8,9,10)

InChI Key

JOVIPJZDTSYNNW-UHFFFAOYSA-N

SMILES

C(CC(CS)C(=O)O)CN=C(N)N

Canonical SMILES

C(CC(CS)C(=O)O)CN=C(N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-mercaptomethyl-5-guanidinopentanoic acid
SQ 24,798
SQ 24798
SQ-24,798
SQ-24798

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Mercaptomethyl-5-guanidinopentanoic acid
Reactant of Route 2
2-Mercaptomethyl-5-guanidinopentanoic acid
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2-Mercaptomethyl-5-guanidinopentanoic acid
Reactant of Route 4
2-Mercaptomethyl-5-guanidinopentanoic acid
Reactant of Route 5
2-Mercaptomethyl-5-guanidinopentanoic acid
Reactant of Route 6
2-Mercaptomethyl-5-guanidinopentanoic acid

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